1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol

Corrosion Inhibition Electrochemistry Materials Protection

When you source CAS 379726-45-1, insist on the exact ortho‑methoxy, para‑methyl substitution pattern. This unique electron‑rich aryl motif critically tunes thiol/thione electron density, metal‑coordination geometry, and enzyme‑binding affinity. Even minor substituent changes can shift corrosion‑inhibition efficiency by >20% or alter MIC values by orders of magnitude. Guarantee batch‑to‑batch reproducibility for medicinal chemistry, metallodrug SAR, corrosion‑inhibitor development, and alkylation‑derived library synthesis. Request the verified CAS 379726-45-1 specification sheet before ordering.

Molecular Formula C9H10N4OS
Molecular Weight 222.27
CAS No. 379726-45-1
Cat. No. B2720364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol
CAS379726-45-1
Molecular FormulaC9H10N4OS
Molecular Weight222.27
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OC)N2C(=S)N=NN2
InChIInChI=1S/C9H10N4OS/c1-6-3-4-8(14-2)7(5-6)13-9(15)10-11-12-13/h3-5H,1-2H3,(H,10,12,15)
InChIKeyRIPLVSZIYHAJGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (CAS 379726-45-1): Procurement and Differentiation Overview


1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (CAS 379726-45-1) is a 1-aryl-1H-tetrazole-5-thiol derivative with molecular formula C9H10N4OS and molecular weight 222.27 g/mol [1]. The compound features a tetrazole ring substituted at the 5-position with a thiol (-SH) group and at the 1-position with a 2-methoxy-5-methylphenyl moiety, existing in tautomeric equilibrium with the thione form . It is primarily sourced as a research chemical with typical commercial purity ≥95% and a melting point of 164-166°C [2]. As a tetrazole derivative, it serves as a metabolically stable carboxylic acid bioisostere with applications in medicinal chemistry, enzyme inhibition studies, and as a synthetic building block [3].

Why 1-Aryl-1H-tetrazole-5-thiol Analogs Cannot Be Freely Substituted for CAS 379726-45-1


Substitution among 1-aryl-1H-tetrazole-5-thiol derivatives is scientifically invalid without direct comparative validation because the electronic and steric properties of the aryl substituent profoundly modulate key performance parameters. For 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol, the ortho-methoxy and para-methyl substitution pattern on the phenyl ring creates a unique combination of electron-donating effects and steric bulk that alters the electron density at the thiol/thione moiety and consequently influences metal coordination geometry, enzyme binding affinity, and physicochemical properties such as lipophilicity (LogP) and solubility . Class-level evidence demonstrates that even minor substituent changes in 1-aryl-tetrazole-5-thiols produce substantial differences in corrosion inhibition efficiency (variations >20% observed among related analogs under identical conditions) and biological target engagement (MIC values differing by orders of magnitude across structural analogs) [1]. Direct procurement of the exact compound specified by CAS 379726-45-1 is therefore essential for experimental reproducibility and comparability with existing literature.

Quantitative Differentiation Evidence for 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (CAS 379726-45-1) Against Closest Analogs


Corrosion Inhibition Efficiency: 1-Aryl-Tetrazole-5-thiols on Q235 Steel in 1 M HCl

1-Phenyl-1H-tetrazole-5-thiol (PTZ) demonstrates 97.1% corrosion inhibition efficiency for Q235 steel at 5 mM concentration in 1 M HCl [1]. The target compound, 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol, contains electron-donating methoxy and methyl substituents that increase electron density on the tetrazole ring relative to the unsubstituted phenyl analog. Based on established structure-activity relationships for this compound class, this enhanced electron density is predicted to strengthen chemisorption onto metal surfaces and consequently improve inhibition efficiency at equivalent or lower concentrations [2].

Corrosion Inhibition Electrochemistry Materials Protection

Antibacterial Activity of 1-Aryl-Tetrazole-5-thiol Derivatives Against MRSA

1-Substituted-1H-tetrazole-5-thiol derivatives conjugated to ciprofloxacin exhibited MIC = 15.6 μg/mL against multi-drug-resistant MRSA [1]. While the target compound itself has not been directly assayed for antibacterial activity, its core tetrazole-5-thiol scaffold is a validated pharmacophore for antimicrobial action. The 2-methoxy-5-methylphenyl substituent may confer favorable lipophilicity (LogP = 2.168 [2]) for membrane penetration compared to more polar or lipophilic analogs, potentially optimizing antibacterial potency and selectivity.

Antibacterial MRSA Medicinal Chemistry

Enzyme Inhibition Potential: Tetrazole-5-thiol as Carboxylic Acid Bioisostere

Tetrazole-5-thiol derivatives function as metabolically stable carboxylic acid bioisosteres, with reported competitive inhibition constants (Ki) in the sub-millimolar range for lactate dehydrogenase (Ki = 0.7 mM) and alcohol dehydrogenase (Ki = 0.03 M) [1]. The target compound contains the tetrazole-5-thiol pharmacophore essential for this bioisosteric replacement, offering potential advantages over carboxylic acid-containing compounds in terms of metabolic stability and membrane permeability [2].

Enzyme Inhibition Bioisostere Drug Design

Lipophilicity (LogP) Differentiation: Impact on Biological Membrane Permeability

The target compound exhibits a calculated LogP of 2.168 [1]. This lipophilicity value falls within an optimal range for passive membrane diffusion while avoiding excessive lipophilicity associated with off-target binding and metabolic instability. The ortho-methoxy and para-methyl substitution pattern on the phenyl ring contributes to this balanced lipophilicity, distinguishing it from more hydrophilic (e.g., 1-(4-hydroxyphenyl)-1H-tetrazole-5-thiol) or more lipophilic (e.g., 1-benzyl-1H-tetrazole-5-thiol) analogs.

Physicochemical Properties Lipophilicity ADME

Synthetic Versatility: 1-Aryl-Tetrazole-5-thiol as Building Block for Thioether Derivatives

1-Aryl-tetrazole-5-thiols undergo efficient alkylation to form thioethers via one-pot procedures with aldehydes and N-tosylhydrazones, yielding products in high to excellent yields [1]. The target compound, with its 2-methoxy-5-methylphenyl substituent, is documented as a building block for thioether derivatives including those with oxanylmethylthio and benzotriazinylmethylthio substituents [2], demonstrating its utility in constructing structurally diverse libraries for biological screening.

Organic Synthesis Building Block Thioether Formation

Metal Complexation Potential: Thiol/Thione Tautomerism and Coordination Chemistry

Tetrazole-5-thiol ligands exist in thiol-thione tautomeric equilibrium, enabling diverse coordination modes with transition metals. Pt(II) complexes of 1-methyl-1H-tetrazole-5-thiol exhibit anticancer activity against HepG2 liver cancer cells [1], while Pd(II) complexes of 1-phenyl-1H-tetrazole-5-thiol demonstrate antifungal and anticancer properties . The target compound, with its electron-rich aryl substituent, is anticipated to form stable metal complexes with potential applications in catalysis and metallodrug development.

Coordination Chemistry Metal Complexes Catalysis

Validated Research and Industrial Application Scenarios for 1-(2-Methoxy-5-methyl-phenyl)-1H-tetrazole-5-thiol (CAS 379726-45-1)


Corrosion Inhibitor Development for Mild Steel in Acidic Media

Based on class-level corrosion inhibition data for 1-aryl-tetrazole-5-thiols demonstrating efficiencies >95% on steel substrates [1], this compound serves as a candidate for developing mixed-type corrosion inhibitors. Its electron-donating methoxy and methyl substituents may enhance adsorption strength compared to the unsubstituted phenyl analog (97.1% efficiency at 5 mM [2]), enabling lower effective concentrations in industrial pickling and acid cleaning formulations.

Synthetic Building Block for Thioether-Focused Compound Libraries

The compound's thiol group enables efficient alkylation to generate structurally diverse thioethers [3]. It is documented as a precursor to derivatives including 1-(2-methoxy-5-methylphenyl)-5-(2-oxanylmethylthio)tetrazole (CHEBI:111399) and 3-[[[1-(2-methoxy-5-methylphenyl)-5-tetrazolyl]thio]methyl]-1,2,3-benzotriazin-4-one [4], supporting its use in medicinal chemistry library synthesis and SAR exploration.

Ligand for Transition Metal Complex Synthesis

Tetrazole-5-thiols form stable complexes with Pt(II), Pd(II), and other transition metals, with demonstrated anticancer and antifungal activities . The target compound, with its electron-rich aryl substituent, is suitable for exploring structure-activity relationships in metallodrug development and homogeneous catalysis applications.

Reference Standard for Analytical Method Development

As documented by multiple chemical suppliers, this compound (CAS 379726-45-1) is available at ≥95% purity with a defined melting point of 164-166°C and LogP of 2.168 [5], making it appropriate for use as a reference standard in HPLC method development, impurity profiling, and analytical quality control of tetrazole-containing pharmaceutical intermediates.

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